![molecular formula C10H13N B055094 (1R)-1-phenylbut-3-en-1-amine CAS No. 115224-13-0](/img/structure/B55094.png)
(1R)-1-phenylbut-3-en-1-amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including Grignard reactions, oxidation, substitution, oximation, and reduction processes. For instance, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, a structurally related compound, is synthesized through a process involving Grignard reaction and catalytic hydrogenation, showcasing a high yield of 95.5% (Liu, Huang, & Zhang, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods, such as IR, 1H NMR, and 13C NMR. For example, the structure of a related compound, (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one, was confirmed through spectroscopic methods, including 1H NMR, 13C NMR, and X-ray diffraction, which revealed its orthorhombic space group and the presence of intramolecular hydrogen bonds (Patil et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of (1R)-1-phenylbut-3-en-1-amine and its derivatives can be quite diverse. Palladium(II) complexation studies of related compounds indicate the formation of stable yellow complexes, showcasing the bidentate ligand behavior of these molecules (Iida, Yuasa, Kibayashi, & Iitaka, 1981).
Physical Properties Analysis
The physical properties, such as melting and boiling points, can be characterized using TGA/DSC. For instance, (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits two distinct endothermic peaks corresponding to its melting and boiling points, providing insight into its thermal stability (Patil et al., 2012).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity and stability under various conditions. For related compounds, studies have shown that incorporating N-phenyl substituents leads to more planar ground-state geometry, significantly affecting their fluorescence properties and quantum yields, indicating the importance of structural features on chemical behavior (Yang, Chiou, & Liau, 2002).
Scientific Research Applications
Enzymatic Kinetic Resolution of Amines and Alcohols : It serves as a substrate for the enzymatic kinetic resolution (EKR) of racemates, a process significant in the pharmaceutical and agrochemical industries for producing enantiomerically pure alcohols and amines. For instance, PEG600 carboxylates are used as acylating agents for separating amine enantiomers, including (1R)-1-phenylbut-3-en-1-amine (Bassut et al., 2018).
Asymmetric Synthesis : This compound is important in the asymmetric synthesis of various pharmacologically active molecules. For example, it is used in the synthesis of compounds for treating human papillomavirus infections, where its stereochemical configuration plays a critical role in the efficacy of the final product (Boggs et al., 2007).
Reaction with Amine Transaminases : (1R)-1-phenylbut-3-en-1-amine is involved in reactions with amine transaminases (ATAs) for the transfer of amino groups to aldehydes or ketones. This process is vital for enzymatic reductive amination of prochiral ketones in industrial manufacturing (Teixeira et al., 2022).
Formation of Metal Complexes : The compound is used in forming stable complexes with metals like palladium, which is significant in catalysis and materials science. These complexes are studied for their structure and potential applications (Iida et al., 1981).
Intermediate in Pharmaceutical Synthesis : It acts as an intermediate in synthesizing various pharmaceutical compounds, such as Repaglinide, a medication for diabetes (Liu et al., 2011).
Neurokinin-1 Receptor Antagonists : This compound is a key intermediate in synthesizing neurokinin-1 receptor antagonists, used for managing nausea and vomiting associated with chemotherapy (Jiang et al., 2009).
properties
IUPAC Name |
(1R)-1-phenylbut-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYSBDLLGZOKF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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